molecular formula C7H9NO2 B1589363 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 194421-56-2

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B1589363
M. Wt: 139.15 g/mol
InChI Key: DRMNZTFLOOSXIN-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a chemical compound with the molecular formula C7H9NO2 . It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .


Synthesis Analysis

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been achieved via Ru (II)-catalyzed intramolecular cyclopropanation . The process involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .


Molecular Structure Analysis

The molecular structure of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione consists of a bicyclic system with a nitrogen atom incorporated into one of the rings . The compound has a molecular weight of 139.152 Da .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is the intramolecular cyclopropanation of alpha-diazoacetates . This reaction is catalyzed by Ru (II) and forms the bicyclic system characteristic of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione include a molecular weight of 139.152 Da and a molecular formula of C7H9NO2 . The compound is also characterized by its bicyclic structure .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Medicinal Chemistry .

Summary of the Application

6,6-DMABH is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs .

Methods of Application or Experimental Procedures

To enable more efficient synthesis of 6,6-DMABH, an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis has been developed . The synthesis starts by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . Then, an alkaline reaction in anhydrous THF is used, combining the intermediate with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .

Results or Outcomes Obtained

Gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps, resulting in a total yield of 28% .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been improved through the use of Ru (II)-catalyzed intramolecular cyclopropanation . This innovative approach enables more efficient synthesis of the compound, which is a crucial component in several antiviral medications . Future research may focus on further optimizing this synthesis process and exploring the compound’s potential applications in pharmaceuticals .

properties

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMNZTFLOOSXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444250
Record name 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

CAS RN

194421-56-2
Record name 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MS Malamas, M Lamani, SI Farah… - …, 2021 - Wiley Online Library
Fine‐tuning than complete disruption of 2‐arachidonoylglycerol (2‐AG) metabolism in the brain represents a promising pharmacological approach to limit potential untoward effects …
C Campas, R Pandian, J Bolos - Drugs of the Future, 2009 - access.portico.org
Boceprevir (SCH-503034) is a potent, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3 protease. Several studies have demonstrated that boceprevir is well tolerated when …
Number of citations: 4 access.portico.org
PR Leger, DX Hu, B Biannic, M Bui, X Han… - Journal of Medicinal …, 2020 - ACS Publications
USP7 is a promising target for cancer therapy as its inhibition is expected to decrease function of oncogenes, increase tumor suppressor function, and enhance immune function. Using …
Number of citations: 37 pubs.acs.org
M Xu, Y Wang, F Yang, C Wu, Z Wang, B Ye… - European journal of …, 2018 - Elsevier
In the present study, a series of multi-target N-substituted cyclic imide derivatives which possessed potent dopamine D 2 , serotonin 5-HT 1A and 5-HT 2A receptors properties were …
Number of citations: 17 www.sciencedirect.com
E Grunblatt, N Wu, H Zhang, X Liu… - Genes & …, 2020 - genesdev.cshlp.org
Small cell lung cancer (SCLC) is an aggressive neuroendocrine cancer characterized by initial chemosensitivity followed by emergence of chemoresistant disease. To study roles for …
Number of citations: 48 genesdev.cshlp.org
NB Hamadi, N Louhichi… - Journal of Chemical …, 2007 - journals.sagepub.com
The 1,3-dipolar cycloaddition of 2-diazopropane 1 with N-arylcitraconimides and N-arylmaleimides 2, at −78C, has led to monoadducts 3. The same addition of 2-diazopropane with …
Number of citations: 5 journals.sagepub.com

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